molecular formula C15H12BrN3O2 B11201444 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide

5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide

Cat. No.: B11201444
M. Wt: 346.18 g/mol
InChI Key: IWWFSDWAKOZKHU-UHFFFAOYSA-N
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Description

5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline scaffold, followed by bromination and subsequent coupling with nicotinamide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is unique due to its specific quinoline scaffold, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

5-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H12BrN3O2/c16-11-5-10(7-17-8-11)15(21)18-12-2-3-13-9(6-12)1-4-14(20)19-13/h2-3,5-8H,1,4H2,(H,18,21)(H,19,20)

InChI Key

IWWFSDWAKOZKHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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